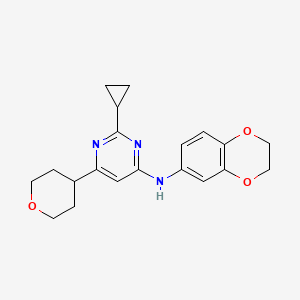![molecular formula C18H19N5O B12244305 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244305.png)
2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
Formation of the Naphthyridine Ring: This can be synthesized through the cyclization of appropriate diaminopyridine derivatives.
Assembly of the Final Compound: The individual ring systems are then coupled using appropriate reagents and conditions, such as amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogenation catalysts, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine will depend on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved will vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
- 4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
- N3-(Substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H19N5O/c1-22-16(6-10-20-22)18(24)23-11-7-13(8-12-23)15-5-4-14-3-2-9-19-17(14)21-15/h2-6,9-10,13H,7-8,11-12H2,1H3 |
InChI Key |
VSLYFYZTMPTKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12244228.png)
![8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12244232.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12244237.png)
![ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12244238.png)

![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12244242.png)
![4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole](/img/structure/B12244260.png)
![2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12244271.png)

![5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12244286.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12244299.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12244301.png)
![6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12244303.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12244306.png)
